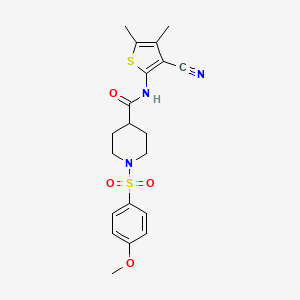

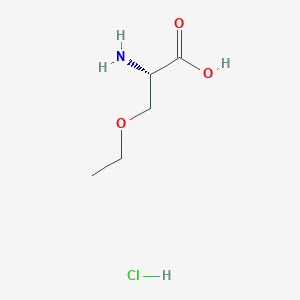

N-ethyl-N-methylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Tyrosinase Inhibition and Transportation Behavior

N-ethyl-N-methylprop-2-enamide derivatives exhibit significant applications in the inhibition of tyrosinase, an enzyme critical in the process of melanin synthesis in human skin. Studies have shown that certain derivatives, such as β-enamino thiosemicarbazide, not only inhibit tyrosinase activity effectively but also demonstrate substantial binding and transportation interactions with human serum albumin (HSA). This interaction is crucial for the potential therapeutic applications of these compounds in treating hyperpigmentation disorders. The transportation behavior of these derivatives through HSA highlights their bioavailability and efficiency in reaching target sites within the body (Chaves et al., 2018).

Molecularly Imprinted Polymers

N-ethyl-N-methylprop-2-enamide derivatives serve as functional monomers in the synthesis of molecularly imprinted polymers (MIPs). These polymers are engineered to have high affinity towards specific biomolecules, making them invaluable in sensing and separation technologies. The versatility of these derivatives allows for the creation of MIPs that can selectively bind to various targets, such as tyramine and L-norepinephrine, demonstrating their potential in biomedical applications and drug delivery systems (Sobiech et al., 2022).

RAFT Polymerization

The controlled radical polymerization technique, known as RAFT (Reversible Addition-Fragmentation chain Transfer), benefits from the use of N-ethyl-N-methylprop-2-enamide derivatives as chain transfer agents. This application underscores the role of these compounds in synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions. Such precision in polymer synthesis is crucial for creating materials with specific properties for drug delivery, tissue engineering, and other advanced biomedical applications (Convertine et al., 2004).

Mécanisme D'action

Mode of Action

It is known that amides, a class of compounds to which n-ethyl-n-methylprop-2-enamide belongs, often interact with their targets through hydrogen bonding and hydrophobic interactions . The exact nature of these interactions for N-ethyl-N-methylprop-2-enamide remains to be elucidated .

Biochemical Pathways

Given the lack of information on its primary targets and mode of action, it is difficult to predict which pathways might be affected .

Pharmacokinetics

Therefore, it is currently unknown how these factors might impact the bioavailability of the compound .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

Propriétés

IUPAC Name |

N-ethyl-N-methylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-4-6(8)7(3)5-2/h4H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTWHNWBICCBPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102844-05-3 |

Source

|

| Details | Compound: 2-Propenamide, N-ethyl-N-methyl-, homopolymer | |

| Record name | 2-Propenamide, N-ethyl-N-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102844-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-methylprop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-6-amine](/img/structure/B2917258.png)

![(E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2917262.png)

![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride](/img/structure/B2917265.png)

![N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2917271.png)